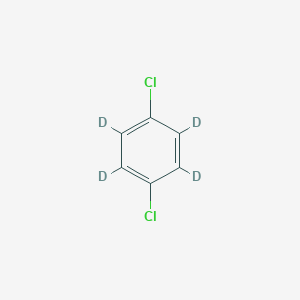

1,4-Dichlorobenzene-d4

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1,4-dichloro-2,3,5,6-tetradeuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2/c7-5-1-2-6(8)4-3-5/h1-4H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCJBOOLMMGQPQU-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1Cl)[2H])[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30959416 | |

| Record name | 1,4-Dichloro(~2~H_4_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30959416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless hygroscopic crystals; [Sigma-Aldrich MSDS] | |

| Record name | 1,4-Dichlorobenzene-d4 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19274 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3855-82-1 | |

| Record name | 1,4-Dichlorobenzene-d4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3855-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene-1,2,4,5-d4, 3,6-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003855821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dichloro(~2~H_4_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30959416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3855-82-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,4-Dichlorobenzene-d4

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, and safety information for 1,4-Dichlorobenzene-d4 (CAS No. 3855-82-1). The information is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize deuterated compounds as internal standards, tracers, or in mechanistic studies.

Core Chemical and Physical Properties

This compound is the deuterated analog of 1,4-Dichlorobenzene, where the four hydrogen atoms on the benzene (B151609) ring have been replaced with deuterium.[1] This isotopic substitution makes it a valuable tool in various analytical applications, including as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1][2] At room temperature, it exists as colorless, hygroscopic crystals.[3] It is a combustible solid that can sublime at ordinary temperatures.[4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₆D₄Cl₂ | [5] |

| IUPAC Name | 1,4-dichloro-2,3,5,6-tetradeuteriobenzene | [3] |

| CAS Number | 3855-82-1 | [3][5] |

| Molecular Weight | 151.03 g/mol | [3] |

| Appearance | Colorless hygroscopic crystals | [3] |

| Melting Point | 52-54 °C | [6] |

| Boiling Point | 173-175 °C (at 1013 hPa) | [6][7] |

| Density | 1.25 to 1.46 g/cm³ | [8] |

| Flash Point | 66 °C | [8] |

| Solubility in Water | 0.08 g/L | [7] |

| Vapor Pressure | 0.8 hPa (at 20 °C) | [7] |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The following table summarizes key spectral information.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points | Source |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 150, m/z 2nd Highest: 152, m/z 3rd Highest: 115 | [3] |

| Infrared (IR) Spectroscopy | Available from NIST/EPA Gas-Phase Infrared Database and SpectraBase. | [3][9] |

| Nuclear Magnetic Resonance (NMR) | Used as a solvent for NMR spectroscopy at elevated temperatures (e.g., 80 °C) due to its solubility properties. | [10] |

Experimental Methodologies and Protocols

While specific experimental protocols for the generation of all cited data are proprietary to the data sources, this section outlines the standard methodologies used for the characterization of compounds like this compound.

Synthesis

The production of the non-deuterated 1,4-Dichlorobenzene involves the chlorination of benzene using a catalyst like ferric chloride.[11] The 1,4-isomer is then purified from other isomers, such as the 1,2-isomer, through fractional crystallization, taking advantage of its higher melting point.[11] The synthesis of the deuterated analog involves similar chemistry using deuterated benzene as a starting material.

Gas Chromatography-Mass Spectrometry (GC-MS)

This is a primary technique for identifying and quantifying volatile and semi-volatile organic compounds.

-

Sample Preparation : A solution of this compound is prepared in a suitable volatile solvent.

-

Injection : A small volume of the sample is injected into the gas chromatograph, where it is vaporized.

-

Separation : The vaporized sample is carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and affinity for the column's stationary phase.

-

Detection (Mass Spectrometry) : As the compound elutes from the column, it enters the mass spectrometer. It is ionized (typically by electron ionization), and the resulting fragments are separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Sample Preparation : The sample can be analyzed as a melt or in the gas phase.[3]

-

Analysis : The sample is exposed to infrared radiation. The molecule absorbs energy at specific frequencies corresponding to the vibrational frequencies of its bonds.

-

Spectrum Generation : A spectrum is generated by plotting absorbance or transmittance against the frequency of radiation. The resulting peaks are characteristic of the molecule's structure. The NIST WebBook provides access to the gas-phase IR spectrum for this compound.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms. Due to the absence of protons, this compound is primarily used as a non-interfering solvent for ¹H and ¹³C NMR of other molecules, particularly for polymers or samples with limited solubility in common NMR solvents.[2][10]

Visualizations

The following diagrams illustrate the logical flow of chemical analysis and a generalized experimental workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1,4-Dichlorobenzene D4, CAS No. 3855-82-1 | Deuterated Special Compounds | Deuterated Compounds for NMR | NMR-Spectroscopy | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 3. This compound | C6H4Cl2 | CID 123202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound | 3855-82-1 [chemicalbook.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. techmate.co.uk [techmate.co.uk]

- 9. This compound [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. 1,4-Dichlorobenzene - Wikipedia [en.wikipedia.org]

Technical Guide: 1,4-Dichlorobenzene-d4 (CAS: 3855-82-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,4-Dichlorobenzene-d4 (CAS: 3855-82-1), a deuterated analogue of 1,4-Dichlorobenzene (B42874). This document compiles essential information on its chemical and physical properties, safety and handling, and primary applications, with a focus on its role as an internal standard in analytical chemistry.

Core Compound Information

This compound is a stable, isotopically labeled form of 1,4-dichlorobenzene, where the four hydrogen atoms on the benzene (B151609) ring have been replaced with deuterium (B1214612). This isotopic substitution makes it an ideal internal standard for quantitative analysis using mass spectrometry-based methods, as it is chemically similar to the analyte but has a distinct mass.[1]

Synonyms:

-

1,4-dichloro-2,3,5,6-tetradeuteriobenzene[2]

-

Benzene-d4, 1,4-dichloro-

-

p-Dichlorobenzene-d4

-

Tetradeutero-1,4-dichlorobenzene[3]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆D₄Cl₂ | [4] |

| Molecular Weight | 151.03 g/mol | [3] |

| CAS Number | 3855-82-1 | [2] |

| Appearance | Colorless hygroscopic crystals | [2] |

| Melting Point | 52-54 °C | [5] |

| Boiling Point | 173 °C | [5] |

| Solubility | Insoluble in water; soluble in organic solvents such as methanol (B129727). | [6][7] |

| Purity | Typically ≥98% | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and quantification of this compound.

| Spectroscopic Data | Key Information | Reference(s) |

| Mass Spectrometry (GC-MS) | Characteristic mass-to-charge ratios (m/z) for identification and quantification. | [2][4] |

| Infrared (IR) Spectroscopy | Provides information on the vibrational modes of the molecule. | [2] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used to confirm the deuteration pattern and structural integrity. | [8] |

Applications in Research and Development

The primary application of this compound is as an internal standard in analytical methods, particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][9] Its use helps to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of quantitative analyses.[10]

Common applications include:

-

Environmental Analysis: Monitoring of volatile organic compounds (VOCs) and semi-volatile organic compounds (SVOCs) in water, soil, and air samples.[7]

-

Food Safety: Quantification of contaminants, such as pesticides and industrial chemicals, in food matrices.[11]

-

Drug Development: Used in pharmacokinetic and metabolic studies as a tracer.[1]

Experimental Protocols

Use as an Internal Standard in GC-MS Analysis of Environmental Samples (EPA Method 524.2)

This protocol outlines the general steps for using this compound as an internal standard for the analysis of purgeable organic compounds in water, based on EPA Method 524.2.[1][12]

1. Preparation of Standards:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a certified concentration.

-

Prepare a series of calibration standards containing the target analytes at various concentrations.

-

Spike each calibration standard and sample with a known and constant amount of the this compound internal standard solution.

2. Sample Preparation (Purge and Trap):

-

Place a 25 mL aliquot of the water sample into a purging vessel.

-

Add the internal standard.

-

An inert gas (e.g., helium) is bubbled through the sample, purging the volatile organic compounds onto a sorbent trap.

-

The trap is then heated, and the analytes are desorbed onto the GC column.

3. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A suitable capillary column for volatile organic compounds.

-

Carrier Gas: Helium.

-

Temperature Program: An appropriate temperature program to separate the target analytes.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.

-

4. Quantification:

-

The concentration of each analyte is determined by comparing the ratio of its peak area to the peak area of the this compound internal standard against the calibration curve.

Analysis of 1,4-Dichlorobenzene in Honey by GC-Isotope Dilution MS

This method describes the determination of 1,4-dichlorobenzene residues in honey samples.[11]

1. Sample Preparation (Steam Distillation):

-

Weigh 5 g of honey into a 50 mL falcon tube.

-

Dissolve the honey in 10 mL of water.

-

Add 10 mL of methanol and a known amount of d4-1,4-dichlorobenzene as an internal standard.

-

Vortex the sample for 1 minute.

-

Perform steam distillation using a Clevenger-type apparatus.

-

Extract the distillate with a suitable organic solvent (e.g., a mixture of diethyl ether and petroleum ether).

-

Concentrate the extract under a gentle stream of nitrogen.

2. GC-MS Analysis:

-

The analysis is performed using a gas chromatograph coupled with a mass spectrometer, operating in the selected ion monitoring (SIM) mode.

3. Quantification:

-

The quantification is based on the ratio of the response of the native 1,4-dichlorobenzene to its deuterated analogue.

Synthesis

The synthesis of this compound typically involves the deuteration of 1,4-dichlorobenzene. A general method for deuteration of aromatic compounds involves exchange with a deuterium source, such as deuterium sulfate, under heating.[13]

A simplified representation of the synthesis process is as follows:

Caption: Synthesis and deuteration of 1,4-Dichlorobenzene.

Safety and Handling

This compound should be handled with care, following standard laboratory safety procedures.[14] It is suspected of causing cancer and causes serious eye irritation.[2][11]

GHS Hazard Statements:

-

H319: Causes serious eye irritation.[14]

-

H351: Suspected of causing cancer.[14]

-

H410: Very toxic to aquatic life with long lasting effects.[15]

Precautionary Statements:

-

P273: Avoid release to the environment.[15]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[14]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]

-

P501: Dispose of contents/container in accordance with local regulations.[15]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[14][15]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the use of this compound as an internal standard in a GC-MS analysis.

Caption: GC-MS analytical workflow with an internal standard.

References

- 1. epa.gov [epa.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. ez.restek.com [ez.restek.com]

- 5. This compound [webbook.nist.gov]

- 6. epa.gov [epa.gov]

- 7. health.state.mn.us [health.state.mn.us]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. 1,4-Dichlorobenzene D4, CAS No. 3855-82-1 | Deuterated Special Compounds | Deuterated Compounds for NMR | NMR-Spectroscopy | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Germany [carlroth.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. ssi.shimadzu.com [ssi.shimadzu.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. pubs.usgs.gov [pubs.usgs.gov]

- 15. This compound | C6H4Cl2 | CID 123202 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Properties and Application of 1,4-Dichlorobenzene-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 1,4-Dichlorobenzene-d4 and its application as an internal standard in analytical methodologies. This deuterated aromatic compound is a critical tool for ensuring accuracy and precision in the quantification of volatile organic compounds.

Core Physicochemical Data

The essential quantitative properties of this compound are summarized in the table below. These values are fundamental for its application in analytical chemistry, particularly in mass spectrometry-based methods.

| Property | Value |

| Molecular Weight | 151.027 g/mol [1] |

| Monoisotopic Mass | 149.9941125 Da |

| Chemical Formula | C₆D₄Cl₂ |

| CAS Number | 3855-82-1[1] |

| Melting Point | 52-54 °C |

| Boiling Point | 173 °C |

| Density | 1.274 g/mL at 25 °C |

| Isotopic Purity | ≥98 atom % D |

Molecular Weight Calculation

The molecular weight of this compound is derived from the sum of the atomic weights of its constituent atoms. The diagram below illustrates this fundamental relationship.

Experimental Protocol: Use as an Internal Standard in GC-MS

This compound is frequently employed as an internal standard for the quantification of volatile organic compounds (VOCs) in environmental samples, a technique often referred to as isotope dilution mass spectrometry (IDMS). Its chemical similarity to many chlorinated aromatic analytes ensures it behaves comparably during sample preparation and analysis, thus effectively correcting for variations in extraction efficiency and instrument response.

Objective: To accurately quantify the concentration of a target analyte (e.g., 1,4-Dichlorobenzene) in a water sample using this compound as an internal standard.

Methodology:

-

Preparation of Standards:

-

Internal Standard (IS) Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent, such as methanol (B129727) or hexane, in a Class A volumetric flask.

-

Internal Standard Working Solution (e.g., 10 µg/mL): Perform a serial dilution of the stock solution to achieve the desired working concentration. The final concentration in the sample should be comparable to the expected analyte concentration.

-

Calibration Standards: Prepare a series of calibration standards containing the target analyte at various known concentrations. Spike each calibration standard with a constant, known amount of the this compound working solution.

-

-

Sample Preparation (Liquid-Liquid Extraction Example):

-

To a 100 mL water sample, add a precise volume of the internal standard working solution.

-

Add a suitable extraction solvent, such as dichloromethane.

-

Shake the mixture vigorously to ensure thorough mixing and allow the layers to separate.

-

Collect the organic layer, which now contains both the analyte and the internal standard.

-

Dry the organic extract using anhydrous sodium sulfate (B86663) to remove any residual water.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

Injection: Inject an aliquot of the prepared sample or calibration standard into the GC-MS system.

-

Chromatographic Separation: The GC column separates the analyte and the internal standard based on their boiling points and interactions with the stationary phase. Due to their similar chemical nature, they will have very close retention times.

-

Mass Spectrometric Detection: The mass spectrometer detects and distinguishes between the analyte and the deuterated internal standard based on their different mass-to-charge ratios.

-

-

Quantification:

-

A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for each calibration standard.

-

The concentration of the analyte in the sample is then determined by calculating its peak area ratio relative to the internal standard and interpolating this value from the calibration curve.

-

The following diagram outlines the general workflow for this analytical process.

References

An In-depth Technical Guide to 1,4-Dichlorobenzene-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dichlorobenzene-d4 (DCB-d4) is the deuterated analog of 1,4-dichlorobenzene (B42874), a compound widely used as a chemical intermediate, deodorizer, and fumigant. In the scientific community, particularly in analytical and environmental chemistry, DCB-d4 serves as a crucial internal standard for the quantification of volatile and semi-volatile organic compounds by gas chromatography-mass spectrometry (GC-MS).[1][2] Its chemical similarity to a range of analytes, coupled with its distinct mass due to the presence of deuterium (B1214612), allows for accurate correction of variations in sample preparation and instrument response. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and analysis of this compound.

Chemical Structure and Properties

This compound consists of a benzene (B151609) ring where the four hydrogen atoms have been replaced by deuterium, and two chlorine atoms are substituted at the para positions.

Chemical Identifiers:

-

IUPAC Name: 1,4-dichloro-2,3,5,6-tetradeuteriobenzene[3]

-

CAS Number: 3855-82-1[4]

-

Molecular Formula: C₆D₄Cl₂[4]

-

Synonyms: Tetradeutero-1,4-dichlorobenzene[4]

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 151.03 g/mol | [4] |

| Exact Mass | 151.027 g/mol | [5] |

| Melting Point | 52-54 °C | [6][7] |

| Boiling Point | 173 °C | [6][7] |

| Density | 1.274 g/mL at 25 °C | [7] |

| Appearance | Colorless hygroscopic crystals | [3] |

| Isotopic Purity | Typically ≥98 atom % D | [7] |

Synthesis of this compound

General Synthetic Approach:

A common method for the deuteration of aromatic compounds is through an acid-catalyzed H-D exchange reaction.[8] This typically involves heating the aromatic compound with a deuterated acid, such as deuterated sulfuric acid (D₂SO₄) or deuterated trifluoroacetic acid (CF₃COOD), often in the presence of a deuterium source like heavy water (D₂O).[8][9] Transition metal catalysts can also be employed to facilitate the exchange at lower temperatures and pressures.[10]

A potential synthetic workflow is outlined below:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C6H4Cl2 | CID 123202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound | 3855-82-1 [chemicalbook.com]

- 7. 1,4-ジクロロベンゼン-d4 98 atom % D, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 8. KR101538534B1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]

- 9. tn-sanso.co.jp [tn-sanso.co.jp]

- 10. US9505667B2 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safety of 1,4-Dichlorobenzene-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and toxicological profile of 1,4-Dichlorobenzene-d4 (CAS: 3855-82-1), a deuterated analog of 1,4-Dichlorobenzene. While much of the toxicological data is derived from its non-deuterated counterpart, the safety precautions and handling procedures are directly applicable. This document is intended to serve as a critical resource for laboratory personnel to ensure safe usage and mitigate potential risks.

Chemical Identification and Physical Properties

This compound is a deuterated form of 1,4-Dichlorobenzene, commonly used in various organic synthesis applications and as a disinfectant, deodorant, and pesticide.[1] Its physical and chemical properties are essential for understanding its behavior and for safe handling in a laboratory setting.

| Property | Value | Source(s) |

| Molecular Formula | C₆D₄Cl₂ | [2][3] |

| Molecular Weight | 151.03 g/mol | [2][4][5] |

| CAS Number | 3855-82-1 | [3][4][6][7][8] |

| Appearance | White crystalline solid | [9] |

| Melting Point | 52-54 °C | [1][6] |

| Boiling Point | 173 °C | [1][6] |

| Density | 1.25 – 1.46 g/cm³ at 20 °C | [7] |

| Water Solubility | 0.083 g/L at 25 °C | [7] |

| Log P (n-octanol/water) | 3.37 | [7] |

| Vapor Density | 5.08 (air=1) | [10] |

| Odor | Penetrating, mothball-like odor | [11] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. Understanding its specific hazards is crucial for risk assessment and the implementation of appropriate safety controls. The substance is a suspected carcinogen, causes serious eye irritation, and is very toxic to aquatic life with long-lasting effects.[4][6][8]

| Hazard Class | Category | Hazard Statement |

| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation[4][6][7][12][8] |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer[4][6][7][12][8] |

| Acute Aquatic Hazard | Category 1 | H400: Very toxic to aquatic life[4][7][8] |

| Chronic Aquatic Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects[4][6][8] |

| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed[4] |

| Skin Irritation | - | H315: Causes skin irritation[6] |

| Specific Target Organ Toxicity | - | H370: Causes damage to organs[6][13] |

The following diagram illustrates the primary routes of exposure and the main organ systems affected by 1,4-Dichlorobenzene.

Toxicological Profile

The toxicity of 1,4-Dichlorobenzene is primarily characterized by its effects on the liver and kidneys, with the central nervous system also being a target.[9][10] Acute exposure can cause irritation to the eyes, skin, and respiratory tract, while chronic exposure is linked to more severe organ damage and potential carcinogenicity.[11][14]

Proposed Metabolic Pathway to Toxicity The hepatotoxicity of 1,4-Dichlorobenzene is believed to be caused by reactive metabolites formed in the liver, primarily through oxidation by cytochrome P450 enzymes.[11] These reactive intermediates can bind to cellular macromolecules, leading to cellular damage and toxicity.

References

- 1. This compound | 3855-82-1 [chemicalbook.com]

- 2. This compound (CAS 3855-82-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C6H4Cl2 | CID 123202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,4-Dichlorbenzol-d4 -Lösung certified reference material, 2000 μg/mL in methanol | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. carlroth.com [carlroth.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. oehha.ca.gov [oehha.ca.gov]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. 1,4 Dichlorobenzene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 12. carlroth.com [carlroth.com]

- 13. hpc-standards.com [hpc-standards.com]

- 14. epa.gov [epa.gov]

1,4-Dichlorobenzene-d4 material safety data sheet

An In-depth Technical Guide to the Material Safety Data Sheet for 1,4-Dichlorobenzene-d4

This guide provides comprehensive safety information for this compound, intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, hazards, handling procedures, and emergency protocols.

Chemical and Physical Properties

This compound is a deuterated analog of 1,4-Dichlorobenzene.[1] It is a colorless to white crystalline solid at room temperature with a characteristic mothball-like odor.[2][3] This compound is utilized in various organic syntheses and as a disinfectant, deodorant, and pesticide.[1]

| Property | Value | Source |

| CAS Number | 3855-82-1 | [4][5] |

| Molecular Formula | C₆D₄Cl₂ | [4][6][7] |

| Molecular Weight | 151.02 g/mol | [5] |

| Melting Point | 52-54 °C | [1][8] |

| Boiling Point | 173 °C | [1][8] |

| Density | 1.25 - 1.46 g/cm³ at 20 °C | [4] |

| Water Solubility | 0.083 g/L at 25 °C | [4] |

| n-Octanol/Water Partition Coefficient (log value) | 3.37 (pH ~7, 25 °C) | [4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is suspected of causing cancer and causes serious eye irritation.[4] It is also very toxic to aquatic life with long-lasting effects.[4]

| Hazard Class | Category | Hazard Statement |

| Eye Irritation | 2 | H319: Causes serious eye irritation[8] |

| Carcinogenicity | 2 | H351: Suspected of causing cancer[8][4] |

| Acute Aquatic Hazard | 1 | H400: Very toxic to aquatic life[5] |

| Chronic Aquatic Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects[4][5] |

| Acute Toxicity (Oral) | 3 | H301: Toxic if swallowed[5] |

| Skin Irritation | - | H315: Causes skin irritation[8] |

| Specific Target Organ Toxicity (Single Exposure) | - | H335: May cause respiratory irritation[8] |

| Specific Target Organ Toxicity (Single Exposure) | - | H370: Causes damage to organs[8] |

GHS Pictograms:

Signal Word: Warning[4] or Danger[8][5]

Experimental Protocols

Handling and Storage

Handling:

-

Work in a well-ventilated area or under a fume hood.[8]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]

-

Avoid contact with skin and eyes.[8]

-

Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[8][4]

-

Keep away from open flames, hot surfaces, and sources of ignition.[9]

-

Use non-sparking tools and take precautionary measures against static discharge.[8]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

-

Recommended storage temperature is between 2-8 °C or 15-25 °C.[4]

-

Store away from incompatible materials such as oxidizing agents, strong acids, and combustible materials.[9]

First Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[8]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water or shower.[8] Consult a physician if irritation persists.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult an ophthalmologist.[8][4]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately. Never give anything by mouth to an unconscious person.[8]

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[8][9]

-

Specific Hazards: Poisonous gases, including hydrogen chloride, are produced in a fire.[9] Containers may explode when heated.[9]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[8]

Spill and Disposal Procedures

Spill Response:

-

Ensure adequate ventilation.[8]

-

Wear appropriate PPE, including respiratory protection.[8][4]

-

Collect the spilled material mechanically (e.g., scoop up dry material) and place it in a suitable, closed container for disposal.[8][4][9]

-

Clean the affected area thoroughly.

Disposal:

-

Dispose of the waste material at a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8]

-

Do not allow the chemical to enter drains or sewer systems.[8]

-

Dispose of containers in accordance with local, state, and federal regulations.[8][9]

Visualization of Safety Procedures

The following diagram illustrates the logical workflow for responding to a chemical spill of this compound.

Caption: Workflow for responding to a spill of this compound.

References

- 1. This compound | 3855-82-1 [chemicalbook.com]

- 2. 1,4 Dichlorobenzene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 3. 1,4-Dichlorobenzene: Properties, Applications, and Safety in the Chemical Industry_Chemicalbook [chemicalbook.com]

- 4. carlroth.com [carlroth.com]

- 5. This compound | C6H4Cl2 | CID 123202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. carlroth.com [carlroth.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. nj.gov [nj.gov]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to the Physical Properties of 1,4-Dichlorobenzene-d4

This technical guide provides a comprehensive overview of the core physical properties of 1,4-Dichlorobenzene-d4, tailored for researchers, scientists, and professionals in drug development. This document collates and presents key data in a structured format, outlines general experimental methodologies, and visualizes a typical analytical workflow utilizing this compound.

Core Physical and Chemical Properties

This compound, the deuterated isotopologue of 1,4-dichlorobenzene, is a colorless solid with a characteristic strong odor.[1][2] It is primarily utilized as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods, and for environmental monitoring as a tracer compound.[2] Its low solubility in water and high volatility are key characteristics.[1][2]

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. The data represents a consolidation of findings from various sources, and variations in reported values may exist due to different experimental conditions.

| Property | Value | Units |

| Molecular Formula | C₆D₄Cl₂ | - |

| Molecular Weight | 151.03 | g/mol |

| Melting Point | 52-54 | °C |

| Boiling Point | 173 | °C |

| Density | 1.274 | g/mL at 25 °C |

| Appearance | Colorless hygroscopic crystals or colorless liquid | - |

| Solubility | Practically insoluble in water; Soluble in chloroform, carbon disulfide, benzene, ether; Very soluble in ethanol (B145695) and acetone.[1] | - |

| Vapor Pressure | 1.3 | mmHg at 20 °C |

| Storage Temperature | 2-8 | °C |

Experimental Protocols for Physical Property Determination

While specific experimental protocols for the determination of the physical properties of this compound were not detailed in the reviewed literature, the following are standard methodologies for such characterizations.

Melting Point Determination

The melting point of a solid crystalline substance like this compound is typically determined using the capillary melting point method.

-

Sample Preparation: A small amount of the dried, powdered sample is packed into a capillary tube.

-

Apparatus: A calibrated melting point apparatus is used, which consists of a heated block with a sample holder and a thermometer or a digital temperature sensor.

-

Procedure: The capillary tube is placed in the heating block, and the temperature is gradually increased. The temperature at which the substance starts to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Boiling Point Determination

For a liquid or a solid that can be melted without decomposition, the boiling point is determined by distillation.

-

Apparatus: A distillation setup is assembled, including a distillation flask, a condenser, a receiving flask, and a thermometer placed at the vapor outlet.

-

Procedure: The sample is placed in the distillation flask and heated. The temperature at which the vapor pressure of the liquid equals the atmospheric pressure, and a steady stream of condensate is observed, is recorded as the boiling point.

Density Measurement

The density of a solid or liquid can be determined using a pycnometer or a hydrometer.

-

Pycnometer Method:

-

The weight of the empty, clean, and dry pycnometer is measured.

-

The pycnometer is filled with the sample (if liquid) or a known volume of a non-reactive liquid in which a known weight of the solid is submerged.

-

The weight of the filled pycnometer is measured.

-

The volume of the pycnometer is determined using a liquid of known density (e.g., water).

-

The density is calculated by dividing the mass of the sample by its volume.

-

Analytical Workflow: this compound as an Internal Standard in GC-MS Analysis

Due to its chemical inertness and distinct mass-to-charge ratio compared to its non-deuterated analog, this compound is an excellent internal standard for quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS). The following diagram illustrates a typical workflow.

References

An In-Depth Technical Guide to the Solubility of 1,4-Dichlorobenzene-d4 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,4-Dichlorobenzene-d4. Due to the limited availability of specific quantitative solubility data for the deuterated form, this guide presents data for the non-deuterated analogue, 1,4-Dichlorobenzene (B42874). The solubility of deuterated compounds is generally very similar to their non-deuterated counterparts; however, for highly sensitive applications, experimental verification is recommended.

Core Concepts in Solubility

The principle of "like dissolves like" is the fundamental concept governing the solubility of organic compounds. This principle states that substances with similar polarities are more likely to be soluble in one another. 1,4-Dichlorobenzene is a nonpolar molecule due to the symmetrical arrangement of the two chlorine atoms on the benzene (B151609) ring, which results in a zero net dipole moment. Consequently, it is expected to be more soluble in nonpolar organic solvents and less soluble in polar solvents.

Quantitative Solubility Data

| Solvent | Chemical Formula | Polarity | Solubility Description | Temperature (°C) |

| Acetone | C₃H₆O | Polar aprotic | Very soluble[1][2] | Room Temperature |

| Benzene | C₆H₆ | Nonpolar | Soluble[1][3][4] | Room Temperature |

| Carbon Disulfide | CS₂ | Nonpolar | Soluble[1][4] | Room Temperature |

| Chloroform | CHCl₃ | Polar aprotic | Soluble[1][3][4] | Room Temperature |

| Diethyl Ether | (C₂H₅)₂O | Polar aprotic | Soluble[1][3][4] | Room Temperature |

| Ethanol | C₂H₅OH | Polar protic | Very soluble[1][2] | 78[4] |

| Sparingly soluble | 0[4] | |||

| Toluene | C₇H₈ | Nonpolar | Highly soluble | Room Temperature |

Note: "Room Temperature" is generally considered to be between 20-25°C. "Soluble" and "Very soluble" are qualitative terms from the cited literature and indicate a high degree of solubility.

Experimental Protocol for Determining Solubility in Organic Solvents

The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials:

-

This compound

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker with temperature control

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Analytical instrument for quantification (e.g., GC-MS, HPLC-UV, or NMR)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount will depend on the expected solubility.

-

Accurately pipette a known volume of the organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or a shaker with temperature control set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period to ensure that equilibrium is reached (e.g., 24-48 hours). The solution should be saturated with a visible excess of the solid solute.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the constant temperature for a few hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed vial to remove any undissolved microcrystals.

-

-

Gravimetric Analysis (for less volatile solvents):

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved this compound.

-

Calculate the solubility in g/100mL or other desired units.

-

-

Instrumental Analysis (for volatile solvents or higher accuracy):

-

Accurately dilute the filtered saturated solution with a known volume of the pure solvent.

-

Prepare a series of calibration standards of this compound in the same solvent.

-

Analyze the diluted sample and the calibration standards using a suitable analytical method (e.g., GC-MS, HPLC-UV).

-

Construct a calibration curve and determine the concentration of this compound in the saturated solution.

-

Calculate the solubility from the concentration.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of solubility.

Logical Relationship of Solubility Factors

The solubility of this compound is governed by the interplay of solute and solvent properties, as well as external conditions.

References

A Technical Guide to the Isotopic Purity of 1,4-Dichlorobenzene-d4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity of 1,4-Dichlorobenzene-d4 (p-DCB-d4), a deuterated aromatic compound widely utilized as an internal standard in analytical chemistry. This document details the analytical methodologies for determining isotopic enrichment, presents typical purity data, and offers detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction to this compound and Isotopic Purity

This compound is an isotopically labeled version of 1,4-Dichlorobenzene where four hydrogen atoms on the benzene (B151609) ring have been substituted with deuterium (B1214612) atoms. This isotopic substitution makes it an ideal internal standard for quantitative analyses, particularly in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods.[1] Its chemical properties are nearly identical to its non-deuterated counterpart, but it has a distinct molecular weight, allowing for its differentiation in mass spectrometric analyses.[2]

The efficacy of this compound as an internal standard is fundamentally dependent on its isotopic purity . Isotopic purity refers to the percentage of the compound that is fully deuterated (d4) compared to the presence of partially deuterated (d1, d2, d3) and non-deuterated (d0) species. High isotopic purity is crucial to minimize cross-contribution to the analyte signal and ensure accurate and precise quantification.

Quantitative Data on Isotopic Purity

The isotopic purity of commercially available this compound is typically high, with most suppliers guaranteeing an atom percent of deuterium of 98% or greater. This high level of enrichment ensures minimal interference from isotopic variants in analytical applications. Below is a summary of typical quantitative data for this compound.

| Parameter | Typical Value | Source(s) |

| Isotopic Purity (Atom % D) | ≥ 98% | Sigma-Aldrich[3][4], CDN Isotopes[5] |

| Chemical Purity | ≥ 98% | Sigma-Aldrich[3][4], MedChemExpress[6] |

| Molecular Formula | C₆D₄Cl₂ | NIST[7], PubChem[1] |

| Molecular Weight | 151.03 g/mol | Sigma-Aldrich[3], MedChemExpress[6] |

| CAS Number | 3855-82-1 | Sigma-Aldrich[3], CDN Isotopes[5] |

Analytical Methodologies for Isotopic Purity Determination

The determination of isotopic purity for deuterated compounds like this compound primarily relies on two powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for separating and identifying volatile and semi-volatile compounds. For isotopic purity analysis, the gas chromatograph separates the different deuterated species, and the mass spectrometer detects them based on their mass-to-charge ratio (m/z).

The mass spectrum of this compound shows a characteristic molecular ion peak at m/z 150 (for the most abundant chlorine isotopes, ³⁵Cl). The presence of partially deuterated species can be identified by the presence of ions at lower m/z values (e.g., m/z 149 for d3, m/z 148 for d2, etc.). By comparing the relative intensities of these ion peaks, the isotopic purity can be calculated.

Key Advantages of GC-MS:

-

High sensitivity, allowing for the detection of trace-level isotopic impurities.

-

Excellent separation of different isotopologues.

-

Provides information on the distribution of different deuterated species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a primary method for determining the purity of organic compounds and can be applied to assess isotopic enrichment.[5][6][8][9] For this compound, ¹H NMR (Proton NMR) is particularly useful. By comparing the integral of the residual proton signals in the aromatic region to the integral of a certified internal standard of known concentration, the amount of non-deuterated and partially deuterated species can be quantified.

²H NMR (Deuterium NMR) can also be employed to directly observe the deuterium signals and confirm the isotopic enrichment.

Key Advantages of NMR:

-

Provides site-specific information about deuteration.

-

It is a primary ratio method, meaning it can provide highly accurate and traceable results.[6]

-

Non-destructive technique.

Experimental Protocols

The following sections provide detailed methodologies for the determination of the isotopic purity of this compound using GC-MS and NMR.

GC-MS Experimental Protocol

This protocol outlines a general procedure for the analysis of this compound isotopic purity. Instrument parameters may require optimization for specific systems.

4.1.1. Sample Preparation

-

Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol, hexane, or acetone) in a class A volumetric flask to prepare a 1 mg/mL stock solution.

-

Working Solution: Dilute the stock solution to a suitable concentration for GC-MS analysis (e.g., 1 µg/mL) using the same solvent.

4.1.2. GC-MS Instrumentation and Parameters

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injection Mode | Splitless |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temp: 50 °C, hold for 2 min; Ramp to 200 °C at 10 °C/min; Hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230 °C |

| Transfer Line Temperature | 280 °C |

| Acquisition Mode | Full Scan (m/z 40-200) or Selected Ion Monitoring (SIM) |

| SIM Ions to Monitor | m/z 150 (d4), 149 (d3), 148 (d2), 147 (d1), 146 (d0) |

4.1.3. Data Analysis

-

Integrate the peak areas for each of the monitored ions (m/z 146-150) corresponding to the different isotopic species of 1,4-Dichlorobenzene.

-

Calculate the isotopic purity (Atom % D) using the following formula:

Isotopic Purity (%) = [ (Area_d4) / (Area_d0 + Area_d1 + Area_d2 + Area_d3 + Area_d4) ] x 100

NMR Experimental Protocol

This protocol provides a general framework for determining the isotopic purity of this compound using quantitative ¹H NMR.

4.2.1. Sample Preparation

-

Accurately weigh a known amount of this compound (e.g., 10 mg).

-

Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The chosen standard should have a proton signal that does not overlap with the residual proton signals of this compound.

-

Dissolve both the sample and the internal standard in a known volume of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6) in an NMR tube.

4.2.2. NMR Instrumentation and Parameters

| Parameter | Recommended Setting |

| Spectrometer | 400 MHz or higher |

| Nucleus | ¹H |

| Solvent | Chloroform-d (CDCl₃) or Acetone-d6 |

| Pulse Sequence | Standard single pulse |

| Relaxation Delay (d1) | ≥ 5 x T₁ of the slowest relaxing proton (typically 30-60 s for quantitative analysis) |

| Number of Scans | Sufficient for good signal-to-noise ratio (e.g., 16 or 32) |

4.2.3. Data Analysis

-

Process the ¹H NMR spectrum (Fourier transform, phase correction, baseline correction).

-

Integrate the area of the residual proton signal(s) of this compound.

-

Integrate the area of a well-resolved signal from the internal standard.

-

Calculate the amount of residual protons in the this compound sample relative to the known amount of the internal standard.

-

From this, calculate the percentage of non-deuterated and partially deuterated species and subsequently the isotopic purity.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for determining the isotopic purity of this compound.

Caption: GC-MS workflow for isotopic purity determination.

Caption: NMR workflow for isotopic purity determination.

References

- 1. This compound | C6H4Cl2 | CID 123202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 6. qNMR - BIPM [bipm.org]

- 7. This compound [webbook.nist.gov]

- 8. emerypharma.com [emerypharma.com]

- 9. mdpi.com [mdpi.com]

The Role of 1,4-Dichlorobenzene-d4 in Advanced Analytical Methodologies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

1,4-Dichlorobenzene-d4 (DCB-d4) is a deuterated analog of 1,4-Dichlorobenzene, a volatile organic compound (VOC). In the realms of analytical chemistry, environmental monitoring, and drug development, the application of stable isotope-labeled internal standards is paramount for achieving accurate and precise quantification of target analytes. Due to its chemical inertness and distinct mass spectrometric signature, DCB-d4 serves as an exemplary internal standard, particularly in chromatographic and mass spectrometric techniques. This technical guide elucidates the primary applications of this compound, with a focus on its utilization in experimental workflows, supported by quantitative data and detailed protocols.

Core Application: Internal Standard in Chromatography and Mass Spectrometry

The predominant use of this compound is as an internal standard in analytical chemistry, especially for Gas Chromatography-Mass Spectrometry (GC-MS) analyses.[1] An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known concentration to both the sample and the calibration standards.[1] Its purpose is to correct for the loss of analyte during sample preparation and for variations in instrument response.[1]

The deuterated form is particularly advantageous because it co-elutes with the non-deuterated 1,4-Dichlorobenzene but is readily distinguishable by its higher mass in the mass spectrometer. This minimizes the risk of interference with the native compound that might be present in the sample.[1]

Key Areas of Application:

-

Environmental Monitoring: DCB-d4 is extensively used for the quantification of VOCs in environmental matrices such as water and soil.[1] It is a recommended internal standard in several U.S. Environmental Protection Agency (EPA) methods, including Method 8260 for volatile organic compounds in solid waste and Method 524.2 for purgeable organic compounds in drinking water.[1]

-

Analysis of Organic Pollutants: Its application extends to the analysis of other organic pollutants, including polycyclic aromatic hydrocarbons (PAHs), polychlorinated biphenyls (PCBs), and organochlorine pesticides in water and sediment samples.[2][3]

-

Aerosol Analysis: It has also been employed as an internal standard in the quantitative determination of PAHs in biomass burning aerosols using GC coupled with desorption electrospray ionization mass spectrometry (DESI-MS).[2][3][4]

Physicochemical and Spectrometric Data

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its effective application. The following tables summarize key quantitative data.

| Property | Value | Reference |

| Chemical Formula | C₆D₄Cl₂ | --INVALID-LINK-- |

| Molecular Weight | 151.03 g/mol | --INVALID-LINK-- |

| CAS Number | 3855-82-1 | --INVALID-LINK-- |

| Melting Point | 52-54 °C | --INVALID-LINK-- |

| Boiling Point | 173 °C | --INVALID-LINK-- |

| Density | 1.274 g/mL at 25 °C | --INVALID-LINK-- |

| Isotopic Purity | 98 atom % D | --INVALID-LINK-- |

Table 1: Physicochemical Properties of this compound

| Parameter | Value | Reference |

| Ionization Mode | Electron Ionization (EI) | --INVALID-LINK-- |

| Primary Ion (m/z) | 150 | --INVALID-LINK-- |

| Secondary Ions (m/z) | 152, 115 | --INVALID-LINK-- |

Table 2: Mass Spectrometry Data for this compound

| Analyte | Primary Ion (m/z) | Secondary Ions (m/z) | Reference |

| 1,4-Dichlorobenzene | 146 | 148, 111, 75 | --INVALID-LINK-- |

Table 3: Mass Spectrometry Data for non-deuterated 1,4-Dichlorobenzene

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound as an internal standard in GC-MS analysis of VOCs, based on established EPA methods.

Preparation of Standard Solutions

-

Internal Standard Stock Solution: Prepare a stock solution of this compound in purge-and-trap grade methanol (B129727) at a concentration of 2,500 µg/mL.

-

Internal Standard Spiking Solution: Dilute the stock solution with methanol to a final concentration of 25 µg/mL.[1]

-

Calibration Standards: Prepare a series of calibration standards containing the target VOCs at various concentrations (e.g., 0.5, 1, 5, 10, 20, 50, 100 µg/L). Each calibration standard must be fortified with the internal standard spiking solution to a final concentration of 25 µg/L. For a 5 mL sample, this is achieved by adding 5 µL of the 25 µg/mL internal standard spiking solution.[1]

Sample Preparation: Purge and Trap for Aqueous Samples (based on EPA Method 8260)

The purge and trap technique is a standard method for extracting and concentrating VOCs from aqueous samples.[1]

-

Place a 5 mL aliquot of the aqueous sample into a purge tube.[1]

-

Add 5 µL of the 25 µg/mL this compound internal standard spiking solution to the sample.[1]

-

Purge the sample with an inert gas (e.g., helium or nitrogen) at a specified flow rate for a set duration (e.g., 11 minutes).[1]

-

The purged VOCs are trapped on a sorbent trap.[1]

-

The trap is then rapidly heated to desorb the VOCs onto the GC column.[1]

GC-MS Instrumental Parameters

The following table provides typical GC-MS parameters for the analysis of VOCs using this compound as an internal standard.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-624 or equivalent (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness) |

| Injection Mode | Splitless |

| Inlet Temperature | 200 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |

| Oven Program | Initial temp: 40 °C, hold for 2 min; Ramp to 220 °C at 10 °C/min; Hold for 2 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 35-260 amu |

| Scan Time | 1-2 scans/second |

Table 4: Typical GC-MS Instrumental Parameters

Visualizations

Experimental Workflow

The following diagram illustrates the typical experimental workflow for the quantitative analysis of VOCs in an aqueous sample using this compound as an internal standard.

Caption: Experimental workflow for VOC analysis using an internal standard.

Principle of Internal Standard Quantification

The following diagram illustrates the logical relationship in the principle of quantification using an internal standard.

Caption: Principle of quantification using the internal standard method.

Conclusion

This compound is a critical tool for researchers, scientists, and drug development professionals who require accurate and reliable quantification of volatile organic compounds and other organic analytes. Its use as an internal standard in GC-MS and other advanced analytical techniques, guided by established protocols such as those from the EPA, ensures high-quality data by effectively compensating for variations inherent in complex sample matrices and analytical instrumentation. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for the successful implementation of this compound in demanding analytical workflows.

References

Technical Guide: Certificate of Analysis for 1,4-Dichlorobenzene-d4

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the data, methodologies, and workflows associated with the Certificate of Analysis for the deuterated internal standard, 1,4-Dichlorobenzene-d4.

Quantitative Data Summary

The following table summarizes typical quantitative data for this compound as found on a Certificate of Analysis from various suppliers. These values are critical for ensuring the accuracy and reliability of analytical studies.

| Parameter | Specification | Supplier A[1] | Supplier B[2] | Supplier C |

| Chemical Purity | The percentage of the desired deuterated compound relative to other chemical entities. | ≥99.0% | 98% (CP) | Not Specified |

| Isotopic Enrichment | The percentage of deuterium (B1214612) atoms at the labeled positions. | >95% | 98 atom % D | 98,00% D[3] |

| Appearance | Physical state and color of the material. | White to off-white (Solid)[1] | Not Specified | Not Specified |

| Molecular Formula | Chemical formula of the compound. | C6D4Cl2[1] | C6D4Cl2[2] | C6D4Cl2[3] |

| Molecular Weight | The mass of one mole of the substance. | 151.03[1] | 151.03[2] | 151,03[3] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below. These protocols are essential for understanding how the quantitative data is generated and for replicating the analysis if necessary.

Chemical Purity Determination by Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is used to determine the chemical purity of this compound by separating it from any non-deuterated or other chemical impurities.

-

Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound standard.

-

Dissolve the weighed standard in a suitable solvent (e.g., methanol, hexane) to a final concentration of approximately 1 mg/mL.

-

Vortex the solution to ensure complete dissolution.

-

-

GC-FID Operating Conditions:

-

Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

-

Injector: Split/Splitless, operated in split mode with a split ratio of 50:1.

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp to 250°C at a rate of 10°C/min.

-

Hold at 250°C for 5 minutes.

-

-

Detector Temperature: 300°C.

-

-

Data Analysis:

-

Integrate the peak areas of all components in the chromatogram.

-

Calculate the chemical purity as the percentage of the main peak area (this compound) relative to the total area of all peaks.

-

Isotopic Enrichment Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the determination of the isotopic enrichment of this compound by analyzing the relative abundance of its isotopologues.

-

Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (MS).

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent like hexane (B92381) or dichloromethane.

-

-

GC-MS Operating Conditions:

-

GC Column: DB-5ms, 60 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).[4][5]

-

Injector: Split/Splitless, operated in splitless mode.

-

Injector Temperature: 250°C.[4]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.[4]

-

Oven Program: Initial temperature 45°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.[4]

-

MS Ionization Mode: Electron Impact (EI) at 70 eV.[4]

-

MS Source Temperature: 230°C.[4]

-

MS Analysis Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor:

-

m/z 150 (molecular ion of this compound)

-

m/z 149 (molecular ion of 1,4-Dichlorobenzene-d3)

-

m/z 148 (molecular ion of 1,4-Dichlorobenzene-d2)

-

m/z 147 (molecular ion of 1,4-Dichlorobenzene-d1)

-

m/z 146 (molecular ion of 1,4-Dichlorobenzene-d0)

-

-

-

Data Analysis:

-

Obtain the peak areas for each of the monitored ions at the retention time of 1,4-Dichlorobenzene.

-

Calculate the isotopic enrichment using the following formula: Isotopic Enrichment (%) = [Area(d4) / (Area(d0) + Area(d1) + Area(d2) + Area(d3) + Area(d4))] x 100

-

Isotopic Enrichment Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ²H (Deuterium) NMR, can be used to confirm the positions of deuteration and provide an independent measure of isotopic enrichment.

-

Instrumentation: High-field NMR spectrometer.

-

Sample Preparation:

-

Accurately weigh a sufficient amount of this compound and dissolve it in a suitable non-deuterated solvent (e.g., Chloroform).

-

Transfer the solution to an NMR tube.

-

-

²H NMR Acquisition Parameters (Typical):

-

Nucleus: ²H

-

Solvent: Chloroform (non-deuterated)

-

Temperature: 298 K

-

Pulse Sequence: Standard single pulse experiment.

-

Relaxation Delay (d1): 5 x T1 (where T1 is the spin-lattice relaxation time of the deuterium signal). This is crucial for accurate quantification.

-

Number of Scans: Sufficient to obtain a good signal-to-noise ratio.

-

-

Data Analysis:

-

The presence of a signal in the aromatic region confirms deuteration at the expected positions.

-

For quantitative analysis, a certified reference material with a known concentration can be used as an internal standard. The integral of the this compound signal is compared to the integral of the reference standard to determine the concentration and, subsequently, the isotopic purity.

-

Mandatory Visualizations

The following diagrams illustrate the key workflows in the certification of this compound.

References

Technical Guide to 1,4-Dichlorobenzene-d4: Supplier Specifications and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the supplier specifications for 1,4-Dichlorobenzene-d4 (CAS No. 3855-82-1), a deuterated analog of 1,4-Dichlorobenzene. This isotopically labeled compound is a valuable tool in various research and development applications, including as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its use is also prominent in environmental monitoring and as a tracer in studies of metabolic pathways.[1]

This document outlines the typical chemical and physical properties, and details the experimental protocols for the analytical techniques used to verify its purity and identity.

Core Specifications

Suppliers of this compound typically provide a certificate of analysis with key specifications. The following table summarizes the common quantitative data provided by various suppliers.

Table 1: Typical Supplier Specifications for this compound

| Parameter | Typical Specification |

| Isotopic Purity | ≥98 atom % D |

| Chemical Purity (Assay) | ≥98% (CP) |

| Appearance | White to off-white solid or colorless crystals |

| Molecular Formula | C₆D₄Cl₂ |

| Molecular Weight | ~151.03 g/mol |

| CAS Number | 3855-82-1 |

| Storage Temperature | 2-8°C |

Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in experimental settings.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Melting Point | 52-54 °C (lit.)[2] |

| Boiling Point | 173 °C (lit.)[2] |

| Density | ~1.341 g/mL at 25 °C |

| Solubility | Insoluble in water. Soluble in many organic solvents. |

| InChI Key | OCJBOOLMMGQPQU-RHQRLBAQSA-N |

Analytical Methodologies for Quality Control

To ensure the quality and integrity of this compound, a series of analytical tests are performed. The following sections detail the typical experimental protocols for these analyses.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

GC-MS is a primary technique for assessing the chemical purity of this compound and confirming its identity.

Experimental Protocol:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, hexane, or acetone) at a concentration of approximately 1000 µg/mL.

-

Prepare a working solution by diluting the stock solution to a concentration of around 10 µg/mL.

-

-

Instrumentation:

-

Gas Chromatograph: Equipped with a capillary column suitable for semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer is commonly used.

-

-

GC-MS Parameters (Typical):

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 200 °C, hold for 2 minutes

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-200

-

-

Data Analysis:

-

The chemical purity is determined by calculating the peak area of this compound as a percentage of the total peak areas in the chromatogram.

-

The identity is confirmed by comparing the acquired mass spectrum with a reference spectrum. Key fragments for this compound include the molecular ion peak at m/z 150 and the isotopic pattern characteristic of two chlorine atoms.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Structural Confirmation

NMR spectroscopy is a powerful tool for determining the isotopic purity and confirming the molecular structure of this compound. Both ¹H and ¹³C NMR are utilized.

Experimental Protocol:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d6) in a 5 mm NMR tube.

-

-

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

-

NMR Parameters (Typical):

-

¹H NMR:

-

A standard single-pulse experiment is used to detect any residual protons. The absence or significant reduction of signals in the aromatic region confirms a high degree of deuteration.

-

-

¹³C NMR:

-

A standard proton-decoupled ¹³C experiment is performed to observe the carbon backbone. The chemical shifts will be similar to the non-deuterated analog, but the signals may be split into multiplets due to C-D coupling.

-

-

-

Data Analysis:

-

Isotopic Purity: The isotopic purity is determined from the ¹H NMR spectrum by comparing the integration of the residual proton signals of the analyte to the integration of a known internal standard.

-

Structural Confirmation: The ¹³C NMR spectrum confirms the presence of the dichlorinated benzene (B151609) ring structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is used to confirm the presence of characteristic functional groups and the overall molecular structure.

Experimental Protocol:

-

Sample Preparation:

-

The sample can be analyzed as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).

-

-

Instrumentation:

-

A standard FTIR spectrometer.

-

-

FTIR Parameters (Typical):

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Data Analysis:

-

The acquired spectrum is compared to a reference spectrum of 1,4-Dichlorobenzene. The C-D stretching vibrations will appear at lower wavenumbers (around 2200-2300 cm⁻¹) compared to the C-H stretches (around 3000-3100 cm⁻¹) of the non-deuterated compound. The aromatic C-Cl stretching and benzene ring vibrations will also be present.

-

Visualizing the Quality Control Workflow and Specification Interdependencies

To better understand the quality control process and the relationship between different specifications, the following diagrams are provided.

Caption: Quality control workflow for this compound.

Caption: Interdependencies of specifications and research impact.

References

The Environmental Fate of 1,4-Dichlorobenzene-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals